5'-O-DMT-2'-TBDMS-Uridine
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Overview
Description
5’-O-DMT-2’-TBDMS-Uridine: is a modified nucleoside commonly used in the synthesis of oligonucleotides. The compound features two protective groups: the dimethoxytrityl (DMT) group at the 5’ position and the tert-butyldimethylsilyl (TBDMS) group at the 2’ position. These protective groups enhance the stability of the nucleoside, making it suitable for various synthetic applications, particularly in the field of nucleic acid chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-DMT-2’-TBDMS-Uridine typically involves the protection of uridine at the 5’ and 2’ positions. The process begins with the selective protection of the 5’ hydroxyl group using the dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This is followed by the protection of the 2’ hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole .
Industrial Production Methods: In an industrial setting, the synthesis of 5’-O-DMT-2’-TBDMS-Uridine is scaled up using automated synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity. The process involves the sequential addition of protective groups, followed by purification steps such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5’-O-DMT-2’-TBDMS-Uridine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the DMT and TBDMS groups under acidic and basic conditions, respectively.
Phosphitylation: Formation of nucleoside phosphoramidites for oligonucleotide synthesis.
Coupling Reactions: Incorporation into growing oligonucleotide chains during solid-phase synthesis
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for DMT removal; tetrabutylammonium fluoride (TBAF) for TBDMS removal.
Phosphitylation: Use of phosphoramidite reagents under anhydrous conditions.
Major Products:
Deprotected Uridine: Resulting from the removal of protective groups.
Oligonucleotides: Synthesized through coupling reactions
Scientific Research Applications
5’-O-DMT-2’-TBDMS-Uridine is widely used in scientific research, particularly in the following areas:
Chemistry: Synthesis of modified oligonucleotides for various applications, including antisense oligonucleotides and aptamers.
Biology: Study of nucleic acid interactions and the development of nucleic acid-based probes.
Medicine: Development of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: Production of mRNA for vaccines and other therapeutic applications.
Mechanism of Action
The primary mechanism of action of 5’-O-DMT-2’-TBDMS-Uridine involves its incorporation into oligonucleotides during solid-phase synthesis. The protective groups (DMT and TBDMS) prevent unwanted side reactions, ensuring the selective addition of nucleotides to the growing chain. Once incorporated, the protective groups are removed, yielding the desired oligonucleotide product .
Comparison with Similar Compounds
5’-O-DMT-2’-TBDMS-PseudoUridine: Similar structure with a pseudouridine base.
5’-O-DMT-2’-TBDMS-N1-Methyl-PseudoUridine: Contains an additional methyl group at the N1 position.
DMT-2’-O-TBDMS-rU Phosphoramidite: Used in similar oligonucleotide synthesis applications
Uniqueness: 5’-O-DMT-2’-TBDMS-Uridine is unique due to its specific protective groups, which provide enhanced stability and selectivity during oligonucleotide synthesis. This makes it particularly valuable for the production of high-fidelity nucleic acid sequences .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHQIELPHWJPSY-WXQJYUTRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N2O8Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451982 |
Source
|
Record name | 5'-O-DMT-2'-TBDMS-Uridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81246-80-2 |
Source
|
Record name | 5'-O-DMT-2'-TBDMS-Uridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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